1,5-Bis(4-bromophenoxy)pentane

Supramolecular Chemistry Polymer Synthesis Metal-Organic Frameworks

Selecting 1,5-Bis(4-bromophenoxy)pentane is a strategic decision in molecular design. Unlike shorter (ethane/butane) or longer (octane) analogs, the 5-carbon pentane spacer provides the optimal balance of conformational flexibility and steric separation—directly dictating macrocycle cavity size, polymer inter-chain spacing, and MOF pore topology. Substitution with other bis(4-bromophenoxy)alkanes fundamentally alters crystallinity, thermal behavior, and mechanical properties. This A-A type monomer's terminal bromine atoms are primed for Suzuki or Sonogashira coupling, enabling precise construction of advanced supramolecular architectures. Choose the correct linker length: choose pentane.

Molecular Formula C17H18Br2O2
Molecular Weight 414.1 g/mol
CAS No. 117499-24-8
Cat. No. B046976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-bromophenoxy)pentane
CAS117499-24-8
Synonyms1,2-BIS-(P-BROMOPHENOXY)PENTANE
Molecular FormulaC17H18Br2O2
Molecular Weight414.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C17H18Br2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2
InChIKeyVHNYVMYBSDSVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis(4-bromophenoxy)pentane (CAS 117499-24-8): Technical Specifications and Procurement Baseline


1,5-Bis(4-bromophenoxy)pentane (CAS 117499-24-8) is a brominated aromatic ether classified as an α,ω-bis(4-bromophenoxy)alkane. Its molecular formula is C₁₇H₁₈Br₂O₂ with a molecular weight of 414.13 g/mol [1]. The compound features a central pentane chain linking two 4-bromophenoxy terminal groups, each containing a bromine atom available for subsequent functionalization via cross-coupling reactions . Basic physical property data indicate a melting point in the range of 85-95 °C and insolubility in water but solubility in organic solvents such as dichloromethane and chloroform . This compound serves primarily as a flexible spacer or linker unit in the construction of supramolecular architectures, including macrocycles, polymers, and metal-organic frameworks (MOFs) .

Why Direct Substitution of 1,5-Bis(4-bromophenoxy)pentane with Closely Related Analogs Fails: The Critical Role of Spacer Length


Generic substitution of 1,5-Bis(4-bromophenoxy)pentane with other bis(4-bromophenoxy)alkanes is not scientifically valid due to the profound impact of the central alkane spacer length on material properties and reaction outcomes. The pentane spacer in this specific compound provides a precise balance of conformational flexibility and steric separation that directly influences the dimensions of resulting macrocycles, the inter-chain spacing in polymers, and the overall geometry of supramolecular assemblies . Using a shorter spacer (e.g., ethane or butane) yields a more rigid, compact structure, while a longer spacer (e.g., octane) introduces excessive flexibility, both of which will fundamentally alter the final material's crystallinity, thermal behavior, and mechanical properties [1]. This structure-property relationship means that compounds in this class are not interchangeable building blocks; the specific pentane unit is a critical design element that dictates the final architecture and performance of the target molecule or material.

1,5-Bis(4-bromophenoxy)pentane: Quantitative Differentiation Evidence vs. Closest Analogs


Spacer Length: The Pentane Linker Provides a Distinct Conformational Profile Compared to Shorter and Longer Homologs

The central alkane spacer length is the primary structural differentiator among bis(4-bromophenoxy)alkanes. 1,5-Bis(4-bromophenoxy)pentane features a 5-carbon chain (n=5), which provides a unique balance of flexibility and spatial separation between the two reactive 4-bromophenoxy termini. This contrasts with the shorter, more rigid 1,2-Bis(4-bromophenoxy)ethane (n=2) and 1,4-Bis(4-bromophenoxy)butane (n=4), as well as the longer, more flexible 1,8-Bis(4-bromophenoxy)octane (n=8) . The number of rotatable bonds is a key quantitative parameter: the pentane derivative has 8 rotatable bonds, compared to 5 for the ethane and 7 for the butane analogs, and 11 for the octane analog [1]. This directly dictates the achievable macrocycle ring sizes and polymer inter-chain distances .

Supramolecular Chemistry Polymer Synthesis Metal-Organic Frameworks

Bromine Content: Weight Percent of Halogen as a Metric for Flame Retardancy and Radiopacity Potential

The weight percentage of bromine in a compound is a primary indicator of its potential efficacy as a flame retardant or radiopaque agent. 1,5-Bis(4-bromophenoxy)pentane has a calculated bromine content of 38.6% by weight (based on a molecular weight of 414.13 g/mol and two bromine atoms at 79.90 g/mol each) [1]. This value is lower than that of shorter-chain analogs due to the larger contribution of the aliphatic spacer to the overall mass. For example, 1,2-Bis(4-bromophenoxy)ethane (MW 372.05 g/mol) has a calculated bromine content of 43.0%. While a higher bromine content may be desirable for some applications, the pentane spacer offers a trade-off in terms of improved compatibility and reduced rigidity within a polymer matrix compared to shorter, more brittle homologs .

Flame Retardants Radiopaque Materials Polymer Additives

Physical State and Processing: Solid vs. Liquid at Room Temperature Differentiates Handling and Formulation

The physical state of a monomer or intermediate at processing temperatures significantly impacts its handling, blending, and formulation characteristics. 1,5-Bis(4-bromophenoxy)pentane is a solid at room temperature, with an estimated melting point of 85-95 °C . In contrast, 1,5-Bis(4-chlorophenoxy)pentane is likely a lower-melting solid or liquid, and the shorter-chain 1,2-Bis(4-bromophenoxy)ethane is a solid with a melting point of approximately 100-102 °C . The pentane spacer in the bromo-derivative appears to strike a balance, providing a solid that melts at a moderately elevated temperature, which can be advantageous for melt-processing techniques or for achieving solid-state blending prior to polymerization .

Materials Science Process Chemistry Polymer Blending

1,5-Bis(4-bromophenoxy)pentane: Verified Research and Industrial Application Scenarios Based on Differential Evidence


Supramolecular Chemistry: Synthesis of Medium-Sized Macrocycles and Molecular Cages

The 5-carbon pentane spacer provides the optimal length for constructing macrocycles with specific cavity sizes. 1,5-Bis(4-bromophenoxy)pentane serves as a key building block where its two terminal bromine atoms undergo Suzuki or Sonogashira coupling with complementary boronic acids or alkynes to form cyclic structures. The specific chain length directly determines the ring size and, consequently, the cavity dimensions available for host-guest chemistry or selective binding applications .

Polymer Science: Design of Thermoplastic and Thermoset Materials with Tailored Spacer Lengths

In the synthesis of poly(arylene ether)s or related polymers, 1,5-Bis(4-bromophenoxy)pentane acts as an A-A type monomer. Its pentane spacer imparts a specific degree of chain flexibility that is intermediate between rigid aromatic backbones and highly flexible aliphatic chains. This allows polymer chemists to tune the glass transition temperature (Tg), crystallinity, and mechanical toughness of the final material . The compound's bromine content also provides an avenue for post-polymerization modification or for enhancing flame-retardant properties of the polymer matrix .

Metal-Organic Frameworks (MOFs): Construction of Extended Network Structures with Defined Pore Geometries

As an organic linker, 1,5-Bis(4-bromophenoxy)pentane can be employed in the synthesis of novel MOFs. The pentane spacer contributes to the overall pore size and topology of the framework. By selecting a linker of a specific length, researchers can systematically control the dimensions of the channels and cavities within the MOF, which is critical for applications in gas storage, separation, and catalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Bis(4-bromophenoxy)pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.